

Application Notes: Poly(N-Methylacrylamide-co-Acrylic Acid) for Advanced Drug Delivery

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Compound of Interest

Compound Name: *N*-Methylacrylamide

Cat. No.: B074217

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Introduction

Copolymers of **N-Methylacrylamide** (NMA) and Acrylic Acid (AA) are versatile hydrophilic polymers that form hydrogels with tunable properties, making them excellent candidates for biomedical applications, particularly in controlled drug delivery. These copolymers belong to the class of "smart" polymers, as they can respond to external stimuli such as pH. The acrylic acid component, with its carboxylic acid groups, imparts pH sensitivity. At low pH, the carboxyl groups are protonated, leading to a collapsed hydrogel state. As the pH increases above the pKa of acrylic acid (~4.7), the carboxyl groups deprotonate, causing electrostatic repulsion between the polymer chains. This repulsion leads to swelling of the hydrogel and subsequent release of an entrapped therapeutic agent.^{[1][2][3]}

The **N-Methylacrylamide** component contributes to the overall hydrophilicity, biocompatibility, and thermal stability of the copolymer. By carefully controlling the molar ratio of NMA to AA, researchers can fine-tune the swelling behavior, mechanical strength, and drug release kinetics of the resulting hydrogel to suit specific therapeutic needs.^{[4][5]} Applications for these hydrogels are extensive, including oral delivery systems that protect drugs in the acidic environment of the stomach and release them in the more neutral pH of the intestines.^{[3][6]}

Key Applications

- **pH-Responsive Drug Delivery:** The primary application is in creating oral drug delivery systems that trigger drug release in response to the pH gradient of the gastrointestinal tract.^{[3][6]}

- **Controlled Release Matrices:** These copolymers can be formulated into microspheres, nanoparticles, or implantable hydrogels for sustained and localized drug release.[\[2\]](#)[\[6\]](#)
- **Bioadhesives:** The presence of carboxylic acid groups can promote adhesion to mucosal surfaces, increasing drug residence time and bioavailability.[\[6\]](#)
- **Superabsorbent Materials:** Due to their high swelling capacity, these hydrogels have applications in wound dressings and other biomedical fields requiring high water absorption.[\[7\]](#)

Experimental Protocols & Data

This section provides detailed protocols for the synthesis and characterization of poly(NMA-co-AA) hydrogels. The methodologies are based on standard free-radical solution polymerization techniques reported for similar acrylamide-based copolymers.[\[7\]](#)[\[8\]](#)

Protocol 1: Synthesis of Poly(NMA-co-AA) Hydrogel

This protocol describes the synthesis via free-radical solution polymerization.

1. Materials:

- **N-Methylacrylamide (NMA)**
- Acrylic Acid (AA), inhibitor-removed
- N,N'-Methylenebis(acrylamide) (MBA) as crosslinker
- Ammonium Persulfate (APS) as initiator
- Deionized (DI) water, degassed
- Nitrogen gas

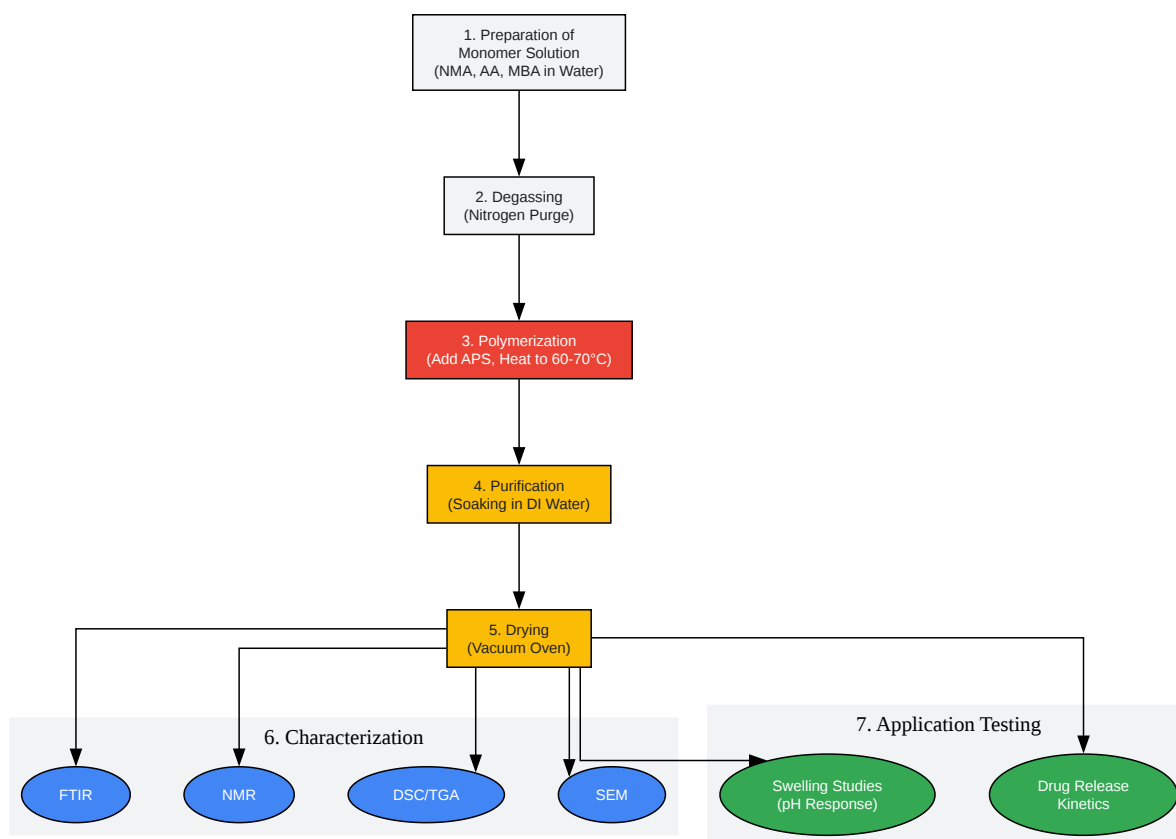
2. Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer and hot plate
- Condenser
- Nitrogen inlet/outlet
- Syringes and needles

3. Procedure:

- **Monomer Solution Preparation:** In the round-bottom flask, dissolve the desired molar quantities of **N-Methylacrylamide** and Acrylic Acid in degassed DI water. (See Table 1 for example compositions).
- Add the crosslinker, N,N'-Methylenebis(acrylamide) (e.g., 1 mol% with respect to total monomers). Stir until fully dissolved.
- **Degassing:** Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
- **Initiation:** While maintaining a nitrogen atmosphere, heat the solution to 60-70 °C.
- Prepare a fresh solution of the initiator, Ammonium Persulfate (e.g., 2×10^{-2} M), in degassed DI water.
- Inject the initiator solution into the reaction flask to start the polymerization.
- **Polymerization:** Continue the reaction under nitrogen at 60-70 °C for 4-6 hours. The solution will become viscous as the hydrogel forms.
- **Purification:** After the reaction, allow the hydrogel to cool to room temperature. Cut the hydrogel into small pieces and immerse them in a large volume of DI water for 72 hours, changing the water frequently to remove unreacted monomers, initiator, and other impurities.
- **Drying:** Dry the purified hydrogel discs in a vacuum oven at 50 °C until a constant weight is achieved.

Experimental Workflow: Synthesis and Characterization



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Caption: Workflow for Poly(NMA-co-AA) hydrogel synthesis, purification, and analysis.

Quantitative Data Summary

The following tables summarize typical monomer feed compositions and resulting copolymer properties. Note that this data is derived from studies on the closely related N,N-dimethyl acrylamide (DMA) and acrylic acid (AAc) system, which is expected to have similar reactivity.[8]

Table 1: Monomer Feed Compositions for Synthesis

Sample ID	NMA (mol%)	AA (mol%)	Crosslinker (MBA, mol%)	Initiator (APS, M)
NMA70-AA30	70	30	1.0	2×10^{-2}
NMA60-AA40	60	40	1.0	2×10^{-2}
NMA50-AA50	50	50	1.0	2×10^{-2}
NMA40-AA60	40	60	1.0	2×10^{-2}

| NMA30-AA70 | 30 | 70 | 1.0 | 2×10^{-2} |

Table 2: Monomer Reactivity Ratios for DMA-co-AAc System[8]

Method	r_1 (DMA)	r_2 (AAc)
Fineman–Ross	0.38	1.45
Inverted Fineman–Ross	0.38	1.46
Kelen–Tudos	0.38	1.43

These values indicate that the acrylic acid radical is more reactive towards its own monomer than towards N,N-dimethyl acrylamide, and the DMA radical is more reactive towards the acrylic acid monomer than its own monomer. This suggests a tendency towards alternation in the copolymer chain.

Characterization Protocols

Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy

- Objective: To confirm the incorporation of both NMA and AA monomers into the copolymer chain.
- Procedure:
 - Grind a small amount of the dried hydrogel into a fine powder.
 - Mix the powder with potassium bromide (KBr) and press it into a thin pellet.
 - Acquire the spectrum using an FTIR spectrometer.
- Expected Peaks:
 - Broad peak around 3300-3500 cm^{-1} (O-H stretch from AA and N-H stretch from NMA).
 - Peak around 1700-1720 cm^{-1} (C=O stretch of carboxylic acid from AA).
 - Peak around 1650 cm^{-1} (Amide I band, C=O stretch from NMA).
 - Peak around 1550 cm^{-1} (Amide II band, N-H bend from NMA).

Protocol 3: Swelling Studies (pH-Responsiveness)

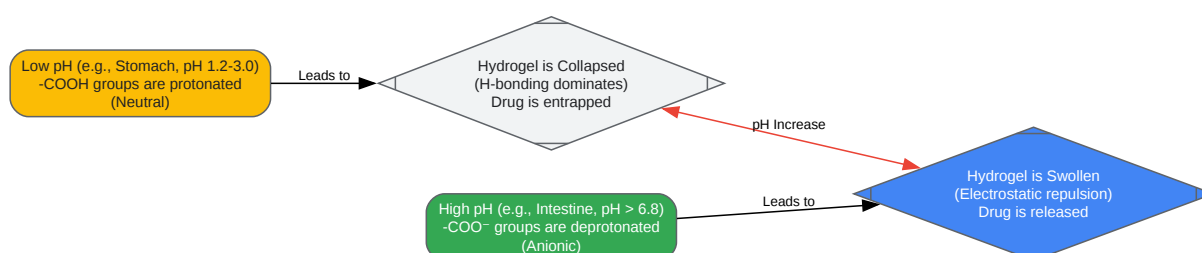
- Objective: To quantify the hydrogel's swelling behavior at different pH values.
- Procedure:
 - Weigh several pieces of the dried hydrogel (W_d).
 - Immerse each piece in buffer solutions of varying pH (e.g., pH 2.0, 5.0, 7.4).
 - At regular time intervals, remove a hydrogel sample, gently blot the surface to remove excess water, and weigh it (W_s).
 - Continue until the weight becomes constant (equilibrium swelling).

- Calculate the Equilibrium Swelling Ratio (ESR) using the formula: $ESR = (W_s - W_d) / W_d$

Protocol 4: In Vitro Drug Release Study

- Objective: To evaluate the drug release profile from the hydrogel in simulated gastrointestinal fluids.
- Procedure:
 - Drug Loading: Swell a known weight of dry hydrogel in a concentrated solution of a model drug (e.g., 5-Fluorouracil, ibuprofen) for 48 hours. Dry the loaded hydrogel to a constant weight.
 - Release Study: Place the drug-loaded hydrogel in a dissolution apparatus.
 - First, immerse in simulated gastric fluid (SGF, pH 1.2) for 2 hours.
 - Then, transfer the hydrogel to simulated intestinal fluid (SIF, pH 7.4).
 - At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.
 - Analyze the drug concentration in the aliquots using UV-Vis spectrophotometry or HPLC.
 - Calculate the cumulative percentage of drug released over time.

Mechanism of pH-Responsive Drug Release



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Caption: pH-responsive swelling mechanism of Poly(NMA-co-AA) hydrogels for drug release.

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